molecular formula C15H22N4O4 B3030660 tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate CAS No. 939986-15-9

tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate

Cat. No. B3030660
CAS RN: 939986-15-9
M. Wt: 322.36
InChI Key: UISHFIHXKWMDIY-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with tert-butyl and piperidine structures have been synthesized and analyzed, indicating the relevance of such compounds in various chemical and pharmaceutical applications. These compounds often serve as intermediates in the synthesis of biologically active molecules or drugs .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-oxopiperidine-1-carboxylate is used as a starting material for synthesizing diverse piperidine derivatives, which are valuable synthons for further chemical transformations . Similarly, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves amination reactions using cost-effective reagents . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, is achieved through nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods demonstrate the versatility of tert-butyl piperidine-1-carboxylate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods such as NMR, MS, and sometimes X-ray crystallography. For example, the structure of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was confirmed by MS and NMR . X-ray crystallography provides detailed insights into the molecular and crystal structure, as seen in the analysis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives undergo various chemical reactions, including allylation, amination, and coupling with aromatic aldehydes to form Schiff base compounds . These reactions are crucial for the modification of the core structure, leading to compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural characterization. The presence of tert-butyl and piperidine groups suggests that these compounds are likely to be solid at room temperature and may exhibit stability due to the steric hindrance provided by the tert-butyl group. The nitro group in the compound of interest suggests potential reactivity in redox reactions or as an electron-withdrawing group that could affect the compound's reactivity .

Scientific Research Applications

Synthesis and Intermediary Role in Biologically Active Compounds

  • Tert-butyl 4-hydroxypiperdine-1-carboxylate, a closely related compound, is a significant intermediate in the synthesis of many biologically active compounds, including crizotinib. Through a multi-step process involving acylation, sulfonation, and substitution, various derivatives of this compound are obtained (Kong et al., 2016).

Role in Anticancer Drug Synthesis

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another similar compound, is an important intermediate for small molecule anticancer drugs. Its synthesis involves nucleophilic substitution reaction, oxidation, halogenation, and elimination reactions. This compound contributes to the development of drugs targeting the PI3K/AKT/mTOR pathway in cancer (Zhang et al., 2018).

Application in Synthesis of Benziimidazole Compounds

  • Tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, synthesized through amination, serves as an important intermediate for the synthesis of biologically active benziimidazole compounds (Liu Ya-hu, 2010).

Key Intermediate in Vandetanib Synthesis

  • Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a critical intermediate in the synthesis of Vandetanib, a drug used for certain cancer treatments. The synthesis route involves acylation, sulfonation, and substitution steps (Wang et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been used in the development of protein degraders , and as anti-tubercular agents .

Mode of Action

It’s worth noting that similar compounds have been used in the development of protein degraders , which typically work by binding to both a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.

Biochemical Pathways

Given the potential use of similar compounds in protein degradation , it’s possible that this compound could affect pathways related to protein synthesis and degradation.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.

properties

IUPAC Name

tert-butyl 4-[(3-nitropyridin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-9-6-11(7-10-18)17-13-12(19(21)22)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISHFIHXKWMDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148914
Record name 1,1-Dimethylethyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939986-15-9
Record name 1,1-Dimethylethyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-3-nitro-pyridine (5 g, 33.3 mmol), anhydrous N,N-dimethylformamide (50 mL), 4-amino-piperidine-1-carboxylic acid tert-butyl ester (6.7 g, 33.3 mmol) and anhydrous sodium carbonate (7.1 g, 66.6 mmol) were combined with stirring under nitrogen. The reaction mixture was heated at 90° C. overnight. Then it was poured into water and the resulting yellow solid was filtered off and found to be tert-butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate (8.5 g, 26.4 mmol, 79.4% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Three
Quantity
7.1 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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